molecular formula C12H15NO2 B8199747 N-Ethyl-2-methoxy-4-vinylbenzamide

N-Ethyl-2-methoxy-4-vinylbenzamide

Cat. No.: B8199747
M. Wt: 205.25 g/mol
InChI Key: DDEQQLOAVBCBHY-UHFFFAOYSA-N
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Description

N-Ethyl-2-methoxy-4-vinylbenzamide is an organic compound with a complex structure that includes an ethyl group, a methoxy group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methoxy-4-vinylbenzamide typically involves the reaction of 2-methoxy-4-vinylbenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methoxy-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Ethyl-2-methoxy-4-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Ethyl-2-methoxy-4-vinylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-methoxybenzamide: Similar structure but lacks the vinyl group.

    N-Methyl-2-methoxy-4-vinylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Methoxy-4-vinylbenzoic acid: Precursor in the synthesis of N-Ethyl-2-methoxy-4-vinylbenzamide.

Uniqueness

This compound is unique due to the presence of both the ethyl and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.

Properties

IUPAC Name

4-ethenyl-N-ethyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-9-6-7-10(11(8-9)15-3)12(14)13-5-2/h4,6-8H,1,5H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEQQLOAVBCBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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